4-amino-N-benzylcyclohexane-1-carboxamide

説明

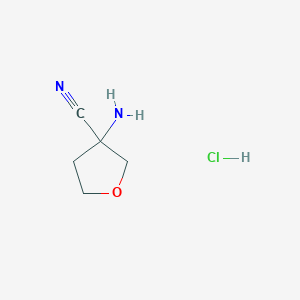

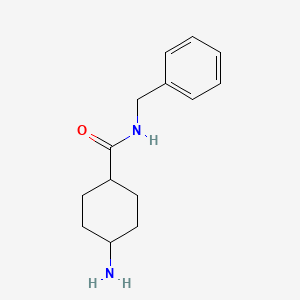

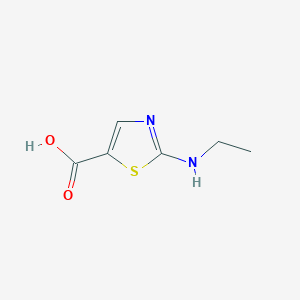

4-amino-N-benzylcyclohexane-1-carboxamide, also known as AH-7921, is a synthetic opioid developed in the 1970s by Allen and Hanburys1. It has a molecular formula of C14H20N2O and a molecular weight of 232.32 g/mol1.

Synthesis Analysis

The synthesis of 4-amino-N-benzylcyclohexane-1-carboxamide is not detailed in the search results. However, it is known to be a synthetic opioid, implying that it is produced in a laboratory setting1.Molecular Structure Analysis

The molecular structure of 4-amino-N-benzylcyclohexane-1-carboxamide consists of a cyclohexane ring attached to a carboxamide group and a benzyl group1. The exact 3D structure is not provided in the search results.

Chemical Reactions Analysis

The specific chemical reactions involving 4-amino-N-benzylcyclohexane-1-carboxamide are not provided in the search results. As a synthetic opioid, it likely interacts with opioid receptors in the body1.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-amino-N-benzylcyclohexane-1-carboxamide are not detailed in the search results. The molecular weight is 232.32 g/mol1.科学的研究の応用

-

- Application: Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

- Method: Numerous methods for the synthesis of pyrimidines are described .

- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

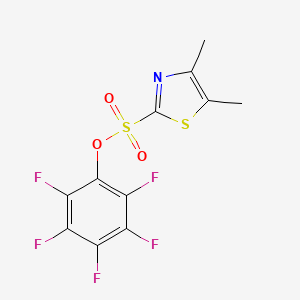

- Application: Thiazoles have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

- Method: Several types of thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems synthesis are presented .

- Results: Modification of thiazole-based compounds at different positions generated new molecules with potent antitumor, antioxidant, and antimicrobial activities .

-

- Application: Indole derivatives have been reported as antiviral agents .

- Method: Specific methods of synthesis were not provided in the source .

- Results: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

-

- Application: The spontaneous amino–yne click reaction has become a useful tool for scientists in various fields since its first report in 2017 . It’s used in surface immobilization, drug delivery carrier design, hydrogel materials preparation, and synthesis of polymers with unique structures .

- Method: The amino–yne click reaction is spontaneous, which means it occurs without the need for an external catalyst or energy input .

- Results: The amino–yne click reaction has provided convenience for scientists in various fields .

-

4-Amino-1,8-Naphthalimide Derivatives

- Application: 4-Amino-1,8-naphthalimide derivatives are used as molecular probes for ZnO nanoparticles . They have strong fluorescence, electroactivity, and photostability .

- Method: The synthesis of these compounds involves specific chemical reactions .

- Results: The interaction with the ZnO surface brings about considerable changes in the fluorescence patterns .

-

(4+3) Cycloaddition Strategies

- Application: (4+3) Cycloadditions have been widely applied in synthesis, including formal (4+3) cycloadditions, in the synthesis of natural products .

- Method: The method involves a specific type of cycloaddition reaction .

- Results: The results of these reactions are used in the synthesis of natural products .

-

Mesoporous Silica Nanoparticles Functionalized with Amino Groups

- Application: These nanoparticles are used for surface immobilization, drug delivery carrier design, hydrogel materials preparation, and synthesis of polymers with unique structures .

- Method: The synthesis and characterization of amino-functionalized mesoporous silica nanoparticles are presented following two different synthetic methods: co-condensation and post-synthesis grafting of 3-aminopropyltriethoxysilane .

- Results: The homogeneous distribution of amino groups within the silica network is a key factor to avoid aggregation during further organic functionalization and to optimize the performance of functionalized silica nanoparticles in biomedical applications .

-

One-pot Synthesis of 2-amino-4H-chromene Derivatives

- Application: 2-amino-4H-chromene derivatives have been synthesized using MNPs@Cu as an effective and reusable magnetic nanocatalyst .

- Method: The synthesis involves a one-pot three-component reaction of the enolizable compound, malononitrile, and arylaldehydes under solvent-free conditions at 90°C .

- Results: The procedure gave the desired products in high-to-excellent yields in short reaction times .

-

- Application: Acylsilanes have been used in organic synthesis and have found applications in many fields well beyond pure organic synthesis, including photo-click reactions to polymer-backbone editing, catalytic Fisher carbene formation, and acylsilane-hydroxylation ligation .

- Method: Specific methods of synthesis were not provided in the source .

- Results: Unprecedentedly wide applications of this type of compound have been witnessed in many fields .

Safety And Hazards

The safety and hazards associated with 4-amino-N-benzylcyclohexane-1-carboxamide are not specified in the search results. As a synthetic opioid, it is likely to have similar risks to other opioids, including addiction and overdose1.

将来の方向性

The future directions for research or use of 4-amino-N-benzylcyclohexane-1-carboxamide are not provided in the search results. Given its classification as a synthetic opioid, future research may focus on its potential medical uses or the risks associated with its misuse1.

Relevant Papers

Unfortunately, the search results do not provide specific papers related to 4-amino-N-benzylcyclohexane-1-carboxamide1.

特性

IUPAC Name |

4-amino-N-benzylcyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCPELVGPMKZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)NCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-benzylcyclohexane-1-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1526114.png)

amino}acetic acid](/img/structure/B1526115.png)

![3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B1526127.png)

amine hydrochloride](/img/structure/B1526130.png)

![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine hydrochloride](/img/structure/B1526131.png)

![Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate](/img/structure/B1526134.png)